2-({4-[(4-Chlorophenyl)methyl]piperazin-1-YL}methyl)-4-methoxyphenol
Description
2-({4-[(4-Chlorophenyl)methyl]piperazin-1-YL}methyl)-4-methoxyphenol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-6-7-19(23)16(12-18)14-22-10-8-21(9-11-22)13-15-2-4-17(20)5-3-15/h2-7,12,23H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWZBEXLGGIMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-[(4-Chlorophenyl)methyl]piperazin-1-YL}methyl)-4-methoxyphenol typically involves a multi-step process. One common method includes the Mannich reaction, which is a three-step protocol. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-({4-[(4-Chlorophenyl)methyl]piperazin-1-YL}methyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in understanding the interactions of piperazine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 2-({4-[(4-Chlorophenyl)methyl]piperazin-1-YL}methyl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to modulate pharmacokinetic properties, enhancing the compound’s ability to interact with biological targets. The 4-chlorophenylmethyl group contributes to the compound’s binding affinity, while the 4-methoxyphenol group may play a role in its overall stability and reactivity .
Comparison with Similar Compounds
2-({4-[(4-Chlorophenyl)methyl]piperazin-1-YL}methyl)-4-methoxyphenol can be compared with other piperazine derivatives such as:
Cetirizine: A well-known antihistamine that also contains a piperazine ring.
Hydroxyzine: Another antihistamine with a similar structure but different pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
